molecular formula C22H19ClN4S B382373 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 342780-86-3

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B382373
CAS No.: 342780-86-3
M. Wt: 406.9g/mol
InChI Key: FWPLXDCPKQVZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a phenylpiperazine moiety suggests that this compound may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.

    Attachment of Phenylpiperazine: The final step could involve the coupling of phenylpiperazine to the intermediate compound through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions could occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and thienopyrimidine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted thienopyrimidines.

Scientific Research Applications

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of drugs for neurological or psychiatric disorders.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety suggests that it may interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
  • 5-(4-Methylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Uniqueness

The unique combination of the chlorophenyl and phenylpiperazine groups in 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may confer distinct pharmacological properties compared to similar compounds. This uniqueness could be explored in terms of its binding affinity, selectivity, and efficacy in various biological assays.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4S/c23-17-8-6-16(7-9-17)19-14-28-22-20(19)21(24-15-25-22)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLXDCPKQVZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.